

## interstitial nephritis as a reported adverse event for AZD-1236

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | t        |           |
|---------------------|----------|-----------|
| Compound Name:      | AZD-1236 |           |
| Cat. No.:           | B3024234 | Get Quote |

# Technical Support Center: AZD-1236 and Interstitial Nephritis

This technical support guide is intended for researchers, scientists, and drug development professionals investigating **AZD-1236**. It provides a summary of the reported adverse event of interstitial nephritis, relevant experimental details, and answers to frequently asked questions.

## AZD-1236 and Interstitial Nephritis: Summary

AZD-1236 is an orally administered inhibitor of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-12. During a Phase IIa clinical trial in patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD), a single serious adverse event of interstitial nephritis was reported and considered to be related to the treatment. This event highlights a potential, though rare, risk associated with the inhibition of MMP-9 and MMP-12.

### **Quantitative Data Summary**

The following table summarizes the incidence of interstitial nephritis as reported in the Phase IIa clinical trial of **AZD-1236** in patients with COPD.



| Adverse Event                      | AZD-1236 (75 mg twice<br>daily)                      | Placebo  |
|------------------------------------|------------------------------------------------------|----------|
| Total Patients                     | 35                                                   | 39       |
| Patients with any Adverse<br>Event | 13 (37%)                                             | 17 (44%) |
| Serious Adverse Events<br>(SAEs)   | 1                                                    | 0        |
| Interstitial Nephritis (SAE)       | 1 (2.9%)                                             | 0 (0%)   |
| Clinical Presentation of SAE       | Acute renal failure, rash, fever, blood eosinophilia | N/A      |

Data compiled from a 6-week, multinational, randomized, double-blind, parallel-group study.[1]

## **Experimental Protocols**

Phase IIa Clinical Trial Methodology for AZD-1236 in COPD

The adverse event of interstitial nephritis was observed in a Phase IIa clinical trial with the following design[1]:

- Study Type: Multinational, randomized, double-blind, parallel-group.
- Participants: 74 male and female patients aged ≥40 years with stable, moderate-to-severe COPD.
- Run-in Period: A 2-week period prior to randomization.
- Treatment Arms:
  - AZD-1236 (75 mg, oral, twice daily) for 6 weeks.
  - Matching placebo (oral, twice daily) for 6 weeks.
- Background Medication: Patients continued treatment with short-acting bronchodilators and/or inhaled corticosteroids.



#### • Endpoints:

- Primary: Safety and tolerability (adverse events, vital signs, laboratory assessments).
- Secondary (Exploratory Efficacy): Spirometry, 6-minute walk test (6MWT), BODE index, and biomarkers in blood and urine.

#### **Signaling Pathway**

Inhibition of Pro-Inflammatory Signaling by AZD-1236

**AZD-1236** targets MMP-9 and MMP-12, enzymes that play a role in inflammation and tissue remodeling. The diagram below illustrates a simplified pathway of their involvement in the inflammatory cascade. By inhibiting MMP-9 and MMP-12, **AZD-1236** is intended to reduce the downstream effects of these enzymes, such as the breakdown of the extracellular matrix and the activation of pro-inflammatory cytokines.





Click to download full resolution via product page

Caption: Inhibition of MMP-9 and MMP-12 by AZD-1236.



## **Troubleshooting and FAQs**

Q1: A patient in our preclinical study with an MMP-9/12 inhibitor is showing signs of renal distress. What should we do?

#### A1:

- Cease Dosing Immediately: Discontinue administration of the compound.
- Monitor Renal Function: Perform regular monitoring of serum creatinine, blood urea nitrogen (BUN), and urinalysis. Look for proteinuria, hematuria, and sterile pyuria.
- Assess for Systemic Symptoms: Check for signs of a hypersensitivity reaction, such as rash, fever, and eosinophilia, which are classic indicators of drug-induced acute interstitial nephritis (AIN).[1]
- Histopathological Analysis: If possible, a histopathological examination of kidney tissue is the definitive method to confirm AIN.
- Consult a Nephrologist: Seek expert opinion for the management of acute kidney injury.

Q2: What is the proposed mechanism for AZD-1236 inducing interstitial nephritis?

A2: The exact mechanism is not known, as it was a single event in a clinical trial. However, drug-induced acute interstitial nephritis is typically a T-cell mediated immune response.[2] It is considered an idiosyncratic hypersensitivity reaction to a drug or its metabolite.[3] The drug may act as a hapten, binding to a native protein in the kidney and triggering an immune response in susceptible individuals.

Q3: Are there any known risk factors for developing interstitial nephritis with MMP inhibitors?

A3: There is no specific information on risk factors for MMP inhibitor-induced interstitial nephritis due to the rarity of this event. For drug-induced AIN in general, there are no well-defined predictive risk factors, as it is an idiosyncratic reaction.

Q4: We are designing a new study with a selective MMP inhibitor. What safety monitoring should we include?



#### A4:

- Baseline Renal Function: Establish a clear baseline of renal function for each subject before starting the study (serum creatinine, eGFR, urinalysis).
- Regular Monitoring: Implement regular monitoring of renal function throughout the study. The frequency should be higher in the initial phase of the study.
- Adverse Event Monitoring: Closely monitor for any signs of hypersensitivity reactions, including skin rash and unexplained fever.
- Clear Discontinuation Criteria: Establish clear criteria for stopping the drug if there are significant changes in renal function or signs of a hypersensitivity reaction.

Q5: How was the case of interstitial nephritis in the AZD-1236 trial managed?

A5: The publication detailing the clinical trial does not provide specific details on the management of the patient who developed interstitial nephritis. However, the standard of care for drug-induced AIN involves prompt withdrawal of the offending agent. Corticosteroids may also be used to reduce inflammation.

Q6: Given the adverse event, is there still a rationale for developing MMP-9/12 inhibitors?

A6: The single serious adverse event of interstitial nephritis with **AZD-1236** should be considered in the context of the overall safety profile, which was generally well-tolerated in the Phase IIa trial. The decision to proceed with the development of any drug class involves a careful risk-benefit analysis. The therapeutic potential of MMP-9 and MMP-12 inhibition in other indications, such as spinal cord injury, continues to be explored. Researchers should be aware of this potential adverse event and incorporate appropriate safety monitoring in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Matrix metalloproteinases in kidney homeostasis and diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of macrophage metalloelastase (MMP-12) in podocytes of hereditary nephrotic mice (ICGN strain) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [interstitial nephritis as a reported adverse event for AZD-1236]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024234#interstitial-nephritis-as-a-reported-adverse-event-for-azd-1236]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com